molecular formula C24H20ClN7O3 B6563740 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methoxyphenoxy)acetamide CAS No. 1007172-63-5

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methoxyphenoxy)acetamide

Katalognummer B6563740
CAS-Nummer: 1007172-63-5
Molekulargewicht: 489.9 g/mol
InChI-Schlüssel: UFEWGRHPEQSOBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methoxyphenoxy)acetamide” is a complex organic molecule. It has been found to demonstrate good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .


Molecular Structure Analysis

The compound contains several important functional groups and structural features. It includes a pyrazolo[3,4-d]pyrimidin-4-yl group, a 3-chlorophenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-methoxyphenoxy group . These groups are likely to contribute to the compound’s biological activity.

Wissenschaftliche Forschungsanwendungen

Akt Kinase Inhibition

AZD5363 is an orally bioavailable inhibitor of Akt kinases. Akt (also known as protein kinase B) plays a crucial role in cell survival, growth, and metabolism. By inhibiting Akt, AZD5363 disrupts signaling pathways involved in cancer progression and other diseases. Research has demonstrated its potency against Akt kinases, making it a promising candidate for cancer therapy .

Breast Cancer Treatment

In preclinical studies, AZD5363 has shown efficacy in inhibiting tumor growth in breast cancer xenograft models. It achieves this by blocking Akt phosphorylation and downstream signaling pathways. Its oral bioavailability and favorable pharmacokinetic properties make it an attractive option for breast cancer treatment .

AGC Kinase ROCK Inhibition

AZD5363 exhibits higher selectivity against the closely related AGC kinase ROCK (Rho-associated protein kinase). This selectivity is advantageous, as it allows targeted inhibition of Akt without affecting other kinases. ROCK inhibition has implications in various cellular processes, including cell motility and cytoskeletal dynamics .

Pharmacokinetics and Drug Metabolism

AZD5363 demonstrates good preclinical drug metabolism and pharmacokinetics (DMPK) properties. Understanding its absorption, distribution, metabolism, and excretion is crucial for clinical development. Researchers have extensively studied these aspects to optimize dosing regimens and ensure effective drug delivery .

Phosphorylation Biomarkers

In vivo studies have confirmed that AZD5363 effectively reduces Akt phosphorylation, a key biomarker associated with Akt activity. Monitoring phosphorylation levels provides insights into drug efficacy and patient response. AZD5363’s ability to modulate these biomarkers is essential for personalized treatment strategies .

Cardiovascular Safety (hERG Affinity)

Researchers have evaluated AZD5363’s affinity for the human ether-a-go-go-related gene (hERG) channel. High hERG affinity can lead to cardiac arrhythmias, so minimizing this interaction is critical for drug safety. AZD5363 exhibits reduced hERG affinity compared to its analogs, enhancing its cardiovascular safety profile .

Wirkmechanismus

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This compound has shown up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Result of Action

The inhibition of PKB by this compound can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.

Eigenschaften

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O3/c1-15-10-21(29-22(33)13-35-20-9-4-3-8-19(20)34-2)32(30-15)24-18-12-28-31(23(18)26-14-27-24)17-7-5-6-16(25)11-17/h3-12,14H,13H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEWGRHPEQSOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methoxyphenoxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.